molecular formula C19H17NO4S B1407975 Fmoc-(S)-thiazolidine-2-carboxylic acid CAS No. 1366384-03-3

Fmoc-(S)-thiazolidine-2-carboxylic acid

Cat. No.: B1407975
CAS No.: 1366384-03-3
M. Wt: 355.4 g/mol
InChI Key: WVHICFRRDSXAJA-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(S)-thiazolidine-2-carboxylic acid is a derivative of thiazolidine-2-carboxylic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The Fmoc group is particularly useful because it can be removed under mildly basic conditions, making it compatible with a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-thiazolidine-2-carboxylic acid typically involves the protection of the amino group of thiazolidine-2-carboxylic acid with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced during the initial stages of peptide synthesis, and the compound is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-thiazolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction can produce more reduced thiazolidine derivatives .

Scientific Research Applications

Fmoc-(S)-thiazolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-(S)-thiazolidine-2-carboxylic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under mildly basic conditions, allowing for the sequential addition of amino acids to form peptides. The thiazolidine ring provides additional stability and reactivity, making the compound a versatile building block in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(S)-thiazolidine-2-carboxylic acid is unique due to its combination of the Fmoc protecting group and the thiazolidine ring. This combination provides both stability and reactivity, making it particularly useful in peptide synthesis and other applications where controlled protection and deprotection of amino groups are required .

Properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-18(22)17-20(9-10-25-17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHICFRRDSXAJA-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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